![molecular formula C9H7Li B14650822 Lithium, [(4-methylphenyl)ethynyl]- CAS No. 52999-17-4](/img/structure/B14650822.png)
Lithium, [(4-methylphenyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [(4-methylphenyl)ethynyl]- is an organolithium compound that features a lithium atom bonded to a [(4-methylphenyl)ethynyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4-methylphenyl)ethynyl]- typically involves the reaction of a halogenated precursor with a lithium reagent. One common method is the halogen-lithium exchange reaction, where a halogenated [(4-methylphenyl)ethynyl] compound reacts with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction is usually carried out in a dry, aprotic solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Lithium, [(4-methylphenyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [(4-methylphenyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Alkanes or alkenes.
Substitution: Various substituted [(4-methylphenyl)ethynyl] derivatives.
Aplicaciones Científicas De Investigación
Lithium, [(4-methylphenyl)ethynyl]- has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of new materials, including polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and bioactive compounds.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of Lithium, [(4-methylphenyl)ethynyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily donate electrons to electrophiles, facilitating the formation of new bonds. The [(4-methylphenyl)ethynyl] group provides additional stability and reactivity, allowing for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Lithium, [(phenyl)ethynyl]-: Similar structure but lacks the methyl group, resulting in different reactivity and properties.
Lithium, [(4-methoxyphenyl)ethynyl]-: Contains a methoxy group instead of a methyl group, affecting its electronic properties and reactivity.
Lithium, [(4-chlorophenyl)ethynyl]-: The presence of a chlorine atom introduces different steric and electronic effects.
Uniqueness
Lithium, [(4-methylphenyl)ethynyl]- is unique due to the presence of the methyl group, which influences its reactivity and stability. This compound offers distinct advantages in specific synthetic applications, making it a valuable reagent in organic chemistry.
Propiedades
Número CAS |
52999-17-4 |
|---|---|
Fórmula molecular |
C9H7Li |
Peso molecular |
122.1 g/mol |
Nombre IUPAC |
lithium;1-ethynyl-4-methylbenzene |
InChI |
InChI=1S/C9H7.Li/c1-3-9-6-4-8(2)5-7-9;/h4-7H,2H3;/q-1;+1 |
Clave InChI |
KRAJEXZBSGAQQG-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=CC=C(C=C1)C#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


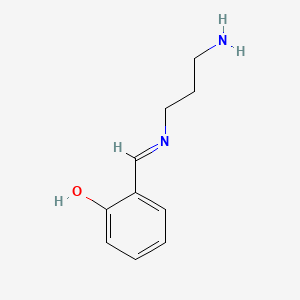
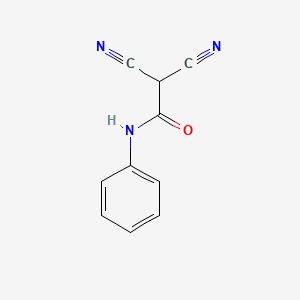
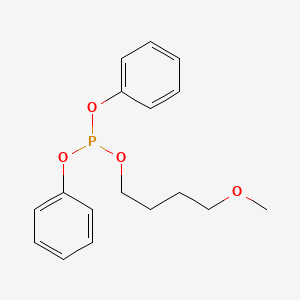

![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
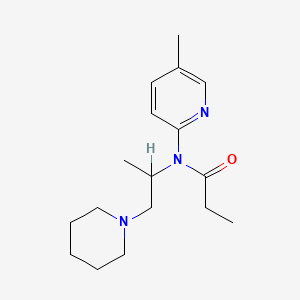
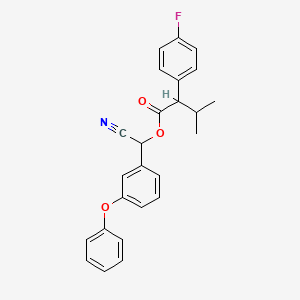
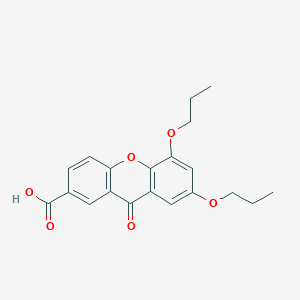

![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)

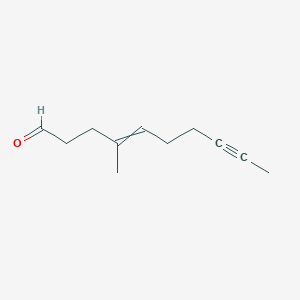

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
